Everolimus Overall Synthesis Yield: TBS-Ethyl Triflate vs. TBDPS-Ethyl Triflate
In the convergent synthesis of everolimus from rapamycin, the TBS-ethyl triflate reagent (compound 3A) achieves a substantially higher overall yield compared to the structurally analogous TBDPS-ethyl triflate (compound 3B). Under optimized conditions (8 equivalents of alkylator, dichloromethane solvent, 2,6-lutidine base, followed by HCl/methanol deprotection), the TBS reagent delivers everolimus in approximately 45% overall yield [1]. In contrast, the TBDPS-ethyl triflate variant employed by Moenius et al. for the synthesis of tritiated everolimus produced only 8% yield of the protected intermediate (4B) and 21% overall yield of everolimus [2]. This 2.1-fold overall yield advantage (45% vs. 21%) is attributed to the TBDPS group's excessive steric bulk, which hinders nucleophilic approach at the rapamycin C40-hydroxyl, whereas the TBDMS group provides sufficient steric protection of the silyl ether oxygen without critically impeding the alkylation step [2].
| Evidence Dimension | Overall yield of everolimus from rapamycin (two-step: alkylation + deprotection) |
|---|---|
| Target Compound Data | Approximately 45% overall yield (TBS-ethyl triflate, 8 equiv, CH₂Cl₂, 2,6-lutidine, then HCl/MeOH deprotection) |
| Comparator Or Baseline | TBDPS-ethyl triflate (3B): 8% yield of protected intermediate (4B); 21% overall yield of everolimus (compound 1). Original TBS method: approximately 17% overall yield. |
| Quantified Difference | 2.1-fold overall yield advantage over TBDPS analog (45% vs. 21%); 2.6-fold improvement over original TBS protocol (45% vs. 17%) |
| Conditions | Rapamycin alkylation in organic solvent with hindered amine base at 50–70°C, followed by silyl deprotection with 1N HCl in methanol; yields from WO 2012/066502, WO 94/09010, and Moenius et al. (2000) J. Labelled Cpd. Radiopharm. 43, 113-120 |
Why This Matters
A 2.1-fold yield difference in the final step of an expensive macrolide natural product synthesis translates directly to a >50% reduction in raw material cost per kilogram of everolimus API, making TBS-ethyl triflate the economically rational procurement choice among silyl-protected alkylating agents.
- [1] US Patent Application US20190010168. Method for the synthesis of rapamycin derivatives. Reports 45% overall yield using TBS-ethyl triflate in dichloromethane with 8 equivalents. Available at: https://patents.justia.com/patent/20190010168 View Source
- [2] WO2012103960A1. Process for making trisubstituted silyloxyethyl triflates. Reports 8% yield of compound 4B and 21% yield of compound 1 using TBDPS-ethyl triflate (3B); references Moenius et al. J. Labelled Cpd. Radiopharm. 43, 113-120 (2000). Available at: https://patents.google.com/patent/WO2012103960A1/en View Source
